molecular formula C5H5NO2 B1600420 Methacryloyl isocyanate CAS No. 4474-60-6

Methacryloyl isocyanate

Cat. No. B1600420
Key on ui cas rn: 4474-60-6
M. Wt: 111.1 g/mol
InChI Key: JEHFRMABGJJCPF-UHFFFAOYSA-N
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Patent
US04788256

Procedure details

A mixture of 2-isopropenyloxazoline-4,5-dione hydrochloride (15 g), methyl methacrylate (20 g), n-butyl acrylate (15 g), 2,2'-azobis(2,4-dimethylvaleronitrile) (1.25 g) and ethyl acetate (25 g) was dropwise added to toluene (50 g) heated at 100° C. in 90 minutes while stirring. Stirring was further continued for 5 hours, whereby a copolymer of methacryloyl isocyanate with methyl methacrylate and n-butyl acrylate was produced. Viscosity, C-D (determined by Gardner bubble viscometer). Non-volatile content, 40%. Mw, 7100 (determined by gel permeation chromatography).
Name
2-isopropenyloxazoline-4,5-dione hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[O:6]C(=O)[C:8](=[O:10])[N:9]=1)([CH3:4])=[CH2:3].[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21].N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N>C1(C)C=CC=CC=1.C(OCC)(=O)C>[C:5]([N:9]=[C:8]=[O:10])(=[O:6])[C:2]([CH3:4])=[CH2:3].[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21] |f:0.1|

Inputs

Step One
Name
2-isopropenyloxazoline-4,5-dione hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.C(=C)(C)C=1OC(C(N1)=O)=O
Name
Quantity
20 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
15 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
1.25 g
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Name
Quantity
25 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
50 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C(=C)C)(=O)N=C=O
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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